molecular formula C16H26N2 B10879744 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine

Cat. No.: B10879744
M. Wt: 246.39 g/mol
InChI Key: NDKIPTNYDSQZEB-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The butan-2-yl group can be introduced via a subsequent alkylation step using butan-2-yl bromide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can enhance the selectivity and purity of the final product. Solvent recovery and recycling are also crucial in large-scale production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing signaling pathways. The compound’s structure allows it to fit into receptor binding sites, modulating the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the butan-2-yl group, making it less lipophilic.

    1-(2-Methylbenzyl)piperazine: Similar structure but without the butan-2-yl group.

    1-(Butan-2-yl)piperazine: Lacks the 2-methylbenzyl group.

Uniqueness: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine’s unique combination of substituents provides distinct chemical and biological properties. The presence of both butan-2-yl and 2-methylbenzyl groups enhances its lipophilicity and potential receptor binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C16H26N2/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2/h5-8,15H,4,9-13H2,1-3H3

InChI Key

NDKIPTNYDSQZEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2C

Origin of Product

United States

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